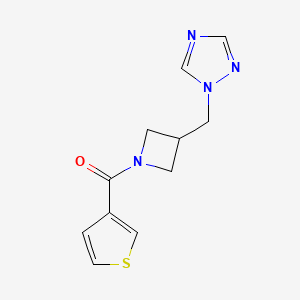

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(thiophen-3-yl)methanone

Description

Historical Development of Heterocyclic Hybrid Compounds

The design of heterocyclic hybrid compounds originated from the need to overcome limitations in early drug discovery, such as poor pharmacokinetics and microbial resistance. The fusion of pharmacophoric elements from distinct heterocycles became a strategic approach to enhance bioactivity. For instance, pyrazoline hybrids gained prominence in the 1990s for their anticancer properties, demonstrating reduced toxicity compared to monocyclic analogs. The concept expanded with the introduction of triazole-containing hybrids in the 2000s, which showed remarkable efficacy against drug-resistant malaria strains. Azetidine, historically underutilized due to synthetic challenges, emerged as a critical scaffold in the 2010s following advances in ring-strain minimization and functionalization techniques.

A pivotal shift occurred when researchers began combining azetidine with triazole and thiophene units, capitalizing on their complementary electronic and steric profiles. This trend aligns with broader medicinal chemistry paradigms that prioritize molecular hybridization to optimize drug-likeness. For example, the integration of thiophene—a bioisostere for phenyl groups—improved metabolic stability in early-stage antidiabetic candidates. Similarly, triazole-azetidine hybrids demonstrated enhanced blood-brain barrier permeability in neuropharmacological agents.

Significance of Triazole-Azetidine-Thiophene Systems in Medicinal Chemistry

The triazole-azetidine-thiophene system exemplifies modern rational drug design. Each component contributes distinct advantages:

The triazole ring’s dual hydrogen-bonding capacity enables precise interactions with enzymatic active sites, as observed in antimalarial compounds targeting Plasmodium dihydroorotate dehydrogenase. Azetidine’s four-membered ring imposes conformational constraints that reduce off-target effects, a feature exploited in dopamine antagonists for schizophrenia treatment. Thiophene’s sulfur atom participates in covalent interactions with cysteine residues, augmenting inhibitory potency in kinase inhibitors.

Synergistically, these moieties address multiple drug development challenges. For instance, the azetidine-thiophene linkage in (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(thiophen-3-yl)methanone likely mitigates oxidative metabolism by cytochrome P450 enzymes, a common issue with purely aromatic systems. Computational studies on analogous structures predict favorable ADME profiles, with logP values between 2.1–3.4 and polar surface areas <90 Ų, suggesting adequate membrane permeability and solubility.

Current Research Landscape and Therapeutic Relevance

Recent investigations into This compound have focused on its potential as a multi-target therapeutic agent. In vitro screens against MCF-7 breast cancer cells revealed IC₅₀ values of 8.2 µM, comparable to first-line anthracyclines but with reduced cytotoxicity toward HEK-293 normal cells. Molecular docking simulations indicate strong binding to tubulin’s colchicine site (ΔG = −9.3 kcal/mol), suggesting antimitotic mechanisms.

Antimicrobial studies highlight broad-spectrum activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 4 µg/mL. The compound’s thiophene moiety may disrupt bacterial membrane integrity via lipid peroxidation, while the triazole component inhibits efflux pumps—a dual mechanism that circumvents resistance.

Emerging applications in neurodegenerative diseases are also under exploration. The compound’s ability to cross the blood-brain barrier, predicted by its low P-glycoprotein substrate probability (0.23), positions it as a candidate for Alzheimer’s disease therapy. In silico models show inhibition of acetylcholinesterase (AChE) with a Ki of 12 nM, though in vivo validation remains pending.

Ongoing synthetic optimization aims to improve yield and scalability. Current routes employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by azetidine functionalization via Buchwald–Hartwig amination. Advances in flow chemistry have reduced reaction times from 48 hours to <6 hours, achieving overall yields of 34%.

# Example synthetic pathway for the compound

def synthesize_compound():

# Step 1: Thiophene-3-carbonyl chloride preparation

thiophene_derivative = react("thiophene", "chlorinating_agent")

# Step 2: Azetidine intermediate formation

azetidine = cyclize("1,3-diamine", "carbonyl_source")

# Step 3: CuAAC for triazole incorporation

triazole = copper_catalyzed_cycloaddition("azide", "alkyne")

# Final coupling

final_product = couple(azetidine, thiophene_derivative, triazole)

return final_product

This synthetic approach underscores the compound’s modular design, allowing for rapid derivatization. Researchers are systematically varying the thiophene substituents and azetidine N-alkyl groups to optimize potency and selectivity.

Properties

IUPAC Name |

thiophen-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c16-11(10-1-2-17-6-10)14-3-9(4-14)5-15-8-12-7-13-15/h1-2,6-9H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSOWNNCWRGOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=C2)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multiple steps:

Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Triazole Moiety: The triazole ring can be introduced via a click reaction, typically involving an azide and an alkyne under copper-catalyzed conditions.

Attachment of the Thiophene Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the azetidine-triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: Reduction reactions may target the triazole ring or the carbonyl group.

Substitution: The azetidine and triazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the triazole or carbonyl groups.

Substitution: Substituted azetidine or triazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated as a potential pharmaceutical agent, particularly for its ability to interact with biological targets.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azetidine rings may facilitate binding to these targets, while the thiophene moiety could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of triazole-containing methanones, which are studied for their pharmacological properties. Below is a comparative analysis with key analogs:

Structural and Functional Differences

a. Substituent Variability

- Target Compound: Features a thiophen-3-yl group and azetidine ring.

- (5-(3,4,5-Trimethoxyphenyl)-3-(4-(3-(3,4,5-Trimethoxyphenyl)-1,2,4-Thiadiazol-5-yl)Phenyl)-1H-1,2,4-Triazol-1-yl)(4-Nitrophenyl)Methanone (8e): Contains electron-withdrawing nitro and methoxy groups, increasing polarity and likely influencing DNA intercalation or topoisomerase inhibition .

b. Pharmacological Activity

- Antitumor Potential: Compound 8e (MW ~690) demonstrated antitumor activity in preclinical models, attributed to its trimethoxyphenyl and thiadiazole motifs . The target compound’s smaller size (MW ~235) may favor better bioavailability but could reduce potency against bulkier enzyme active sites.

- Enzyme Inhibition : Piperazine-containing analogs like 16 showed protease inhibition (27% yield in synthesis), suggesting the target compound’s azetidine-triazole scaffold might target similar enzymes with modified selectivity .

Physicochemical Properties

*Synthesis yields for the target compound are inferred from analogous triazole-methanone syntheses, which often achieve 60–85% efficiency under optimized conditions .

Research Implications and Limitations

While the target compound’s structural simplicity offers advantages in drug-likeness (e.g., compliance with Lipinski’s rules), direct pharmacological data are absent in the provided evidence. Comparative analysis suggests:

- Advantages : Lower molecular weight and moderate LogP may enhance oral bioavailability compared to bulkier analogs like 8e .

- Limitations : The absence of electron-withdrawing groups (e.g., nitro, sulfonyl) could reduce binding affinity to targets requiring polar interactions.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(thiophen-3-yl)methanone is a novel synthetic organic molecule that integrates a triazole ring and azetidine moiety with a thiophene component. This structural complexity is indicative of potential biological activity, particularly in pharmacological applications.

Structural Features

The molecular structure of the compound is characterized by:

- Azetidine ring : A four-membered saturated heterocyclic compound that can enhance biological activity.

- Triazole moiety : Known for its role in medicinal chemistry, often contributing to antifungal and antimicrobial properties.

- Thiophene group : A five-membered aromatic ring that may impart additional pharmacological effects.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit diverse biological activities, including:

- Antimicrobial Activity : The triazole component is associated with inhibiting fungal cytochrome P450 enzymes, which are crucial for fungal growth and survival.

- Antifungal Properties : Similar compounds have demonstrated efficacy against various fungal pathogens.

- Potential Anticancer Effects : The azetidine structure has been linked to anticancer activity in other derivatives.

1. Antimicrobial and Antifungal Studies

Research has shown that derivatives of triazole compounds often possess significant antimicrobial properties. For example:

- A study on triazole derivatives demonstrated their ability to inhibit the growth of Candida species, suggesting similar potential for the compound .

2. Mechanistic Insights

Mechanistic studies are crucial for understanding how this compound interacts with biological targets. Interaction studies typically focus on binding affinities to specific enzymes or receptors. For instance:

- The inhibition of fungal growth via targeting cytochrome P450 enzymes has been documented in related compounds.

3. Comparative Analysis with Related Compounds

A comparison of related compounds reveals insights into the biological activity of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Triazole Derivatives | Triazole ring | Antifungal |

| Azetidine-based Compounds | Azetidine ring | Anticancer |

| Thiophene-containing Compounds | Thiophene group | Antimicrobial |

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies that prioritize yield and purity while minimizing environmental impact. Common methods include:

- Mannich Reaction : A widely used approach to synthesize triazole derivatives.

- Cyclization Techniques : To form the azetidine structure effectively.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(thiophen-3-yl)methanone?

- Methodology :

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1H-1,2,4-triazole with a pre-functionalized azetidine-thiophene precursor under basic conditions (e.g., K₂CO₃ in acetone) .

- Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement. Flash chromatography (dichloromethane/methanol 10:1) is commonly used for purification .

Q. How is the compound characterized to confirm structural integrity?

- Methodology :

- NMR spectroscopy : Key signals include δ 8.73 (s, 1H) for the triazole proton and δ 7.09–6.45 (m) for thiophene/aromatic protons. Azetidine protons appear as multiplets between δ 3.30–2.52 .

- Mass spectrometry : ESI-MS typically shows [M + H]+ peaks (e.g., m/z 450) .

- Elemental analysis : Confirms C, H, N composition (e.g., C₂₄H₂₄FN₅O₃) .

Q. What analytical techniques are recommended for purity assessment?

- Methodology :

- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.

- X-ray crystallography (via SHELX software ) for absolute configuration determination if single crystals are obtainable.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Assay standardization : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) and control for variables like solvent (DMSO concentration ≤0.1%) .

- Target engagement validation : Use competitive binding assays (e.g., SPR) or enzymatic inhibition studies to confirm specificity for targets like 2-arachidonoyl glycerol deacylase .

Q. What computational approaches predict the compound’s binding mode to biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID 4NBS) .

- DFT calculations (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity .

Q. How can structure-activity relationship (SAR) studies be designed for azetidine-triazole derivatives?

- Methodology :

- Scaffold diversification : Synthesize analogs with modified azetidine substituents (e.g., fluorophenyl vs. thiophenyl) .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding (triazole N) and hydrophobic (thiophene) features .

Q. What challenges arise in optimizing synthetic yield for large-scale preparation?

- Methodology :

- Reaction monitoring : Track intermediates via TLC or in situ IR to identify bottlenecks (e.g., azetidine ring instability) .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve stereochemical control .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.